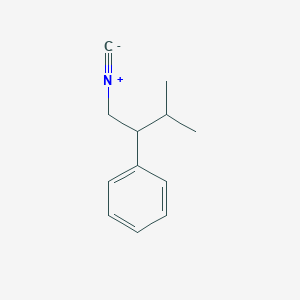
(1-Isocyano-3-methylbutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isocyano-3-methylbutan-2-yl)benzene is an organic compound that features an isocyanide group attached to a benzene ring. Isocyanides, also known as isonitriles, are a group of compounds characterized by the functional group -NC. These compounds are known for their unique reactivity and are used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyano-3-methylbutan-2-yl)benzene can be achieved through several methods:
Formylation and Dehydration: One common method involves the formylation of the corresponding amine to form a formamide, followed by dehydration to yield the isocyanide.
Direct Isocyanation: Another method involves the direct isocyanation of the corresponding amine using reagents like chloroform and potassium hydroxide.
Industrial Production Methods
Industrial production of isocyanides typically involves large-scale reactions using similar methods but optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(1-Isocyano-3-methylbutan-2-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases are commonly used.
Cycloaddition: Reagents such as alkynes and azides are used in cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce substituted isocyanides.
Scientific Research Applications
Chemistry
In chemistry, (1-Isocyano-3-methylbutan-2-yl)benzene is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Isocyanides have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research into this compound may reveal similar applications.
Industry
In industry, isocyanides are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.
Mechanism of Action
The mechanism by which (1-Isocyano-3-methylbutan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the isocyanide group can act as a nucleophile or electrophile, participating in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanide: Similar in structure but lacks the additional alkyl group.
tert-Butyl Isocyanide: Contains a tert-butyl group instead of the benzene ring.
Cyclohexyl Isocyanide: Features a cyclohexyl group instead of the benzene ring.
Properties
CAS No. |
602262-87-3 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1-isocyano-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H15N/c1-10(2)12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3 |
InChI Key |
LFMPAKDPPOOBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C[N+]#[C-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















